molecular formula C23H18O4 B15027491 (2Z)-6-(benzyloxy)-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-6-(benzyloxy)-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B15027491
M. Wt: 358.4 g/mol
InChI Key: YYCLMHUUFCLMSV-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-(BENZYLOXY)-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE is a complex organic compound characterized by its benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(BENZYLOXY)-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with a benzofuran derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(BENZYLOXY)-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.

Scientific Research Applications

(2Z)-6-(BENZYLOXY)-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-6-(BENZYLOXY)-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE involves its interaction with specific molecular targets. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s anti-inflammatory effects could be due to its interaction with enzymes or receptors involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-(BENZYLOXY)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE
  • (2Z)-6-(BENZYLOXY)-2-[(4-CHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE

Uniqueness

(2Z)-6-(BENZYLOXY)-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its electron-donating ability, influencing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C23H18O4

Molecular Weight

358.4 g/mol

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-6-phenylmethoxy-1-benzofuran-3-one

InChI

InChI=1S/C23H18O4/c1-25-18-9-7-16(8-10-18)13-22-23(24)20-12-11-19(14-21(20)27-22)26-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3/b22-13-

InChI Key

YYCLMHUUFCLMSV-XKZIYDEJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.